molecular formula C₂₅H₂₄IN₅O₄ B1146867 [(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate CAS No. 1246812-29-2

[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate

Cat. No.: B1146867
CAS No.: 1246812-29-2
M. Wt: 585.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl ring, an iodinated purine moiety, and benzoate esters, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate involves multiple steps, including the formation of the cyclobutyl ring, iodination of the purine, and esterification with benzoic acid. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety.

    Reduction: Reduction reactions can be performed on the iodinated purine to modify its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups to the purine ring.

Scientific Research Applications

Chemistry

In chemistry, [(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of iodinated purines on cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological pathways.

Medicine

Potential medical applications include its use as a precursor for developing new pharmaceuticals. The iodinated purine moiety may exhibit biological activity, making it a candidate for drug development.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of new products with specific properties.

Mechanism of Action

The mechanism of action of [(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The iodinated purine moiety can bind to specific sites, modulating their activity and affecting cellular pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R)-3-(2-amino-6-chloropurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate
  • [(2S,3R)-3-(2-amino-6-bromopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate

Uniqueness

[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22IN5O4/c26-21-20-22(30-25(27)29-21)28-14-31(20)19-11-17(12-34-23(32)15-7-3-1-4-8-15)18(19)13-35-24(33)16-9-5-2-6-10-16/h1-10,14,17-19H,11-13H2,(H2,27,29,30)/t17?,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBUGNQLKANVKM-JLMCIHFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2C(=NC(=N3)N)I)COC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C1COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4C(=NC(=N5)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22IN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.